5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
The compound “5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains a pyrrolopyridine core substituted with a chloro, iodo, and a 4-methylbenzenesulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolopyridine core, followed by halogenation to introduce the chloro and iodo groups, and finally a sulfonation reaction to attach the 4-methylbenzenesulfonyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine ring, which is a fused ring system containing a five-membered pyrrole ring and a six-membered pyridine ring. The pyrrolopyridine core would be substituted at the 1, 3, and 5 positions with the 4-methylbenzenesulfonyl, iodo, and chloro groups, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the halogen and sulfonyl substituents. For example, the iodo and chloro groups could potentially undergo nucleophilic substitution reactions . The sulfonyl group could also participate in a variety of reactions, such as elimination or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms and the sulfonyl group could impact its polarity, solubility, and reactivity .Scientific Research Applications
Halogenation of Polyalkylbenzenes : The compound is related to research in halogenation processes. For example, a study by Bovonsombat and Mcnelis (1993) discusses the use of similar compounds in the ring halogenation of polyalkylbenzenes, employing N-Halosuccinimide and acidic catalysts (Bovonsombat & Mcnelis, 1993).
Preparation and Reactions of 1H-pyrrolo[2,3-b]pyridines : Herbert and Wibberley (1969) investigated the preparation of 1H-pyrrolo[2,3-b]pyridines, a similar compound, and explored their reactions including nitration, bromination, iodination, and reaction with Mannich bases (Herbert & Wibberley, 1969).
Versatile Building Blocks in Synthesis : Figueroa‐Pérez et al. (2006) highlighted the use of related pyrrolo[2,3-b]pyridine derivatives as versatile building blocks in the synthesis of other chemical compounds (Figueroa‐Pérez et al., 2006).
Photolysis in the Production of Pyrimidines : Allen et al. (1977) conducted a study involving the photolysis of iodopyrimidines in solutions, which is relevant to understanding the behavior of similar halogenated pyrrolopyridines (Allen et al., 1977).
Synthesis of Furo[3,2-c]pyridinium Tosylates : Bencková and Krutošíková (1999) reported on the synthesis of furo[3,2-c]pyridinium tosylates, which are related to the compound (Bencková & Krutošíková, 1999).
1,4-Dihydropyridine Synthesis : Borgarelli et al. (2022) discuss the synthesis of a 1,4-dihydropyridine scaffold, which has relevance to the compound's chemical structure and potential applications (Borgarelli et al., 2022).
Safety And Hazards
Future Directions
The study and application of complex organic molecules like “5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine” are active areas of research in organic chemistry. Future directions could include exploring its potential uses in various fields such as medicinal chemistry, materials science, or as an intermediate in the synthesis of other complex molecules .
properties
IUPAC Name |
5-chloro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVXZTXQZUABTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857505 | |
Record name | 5-Chloro-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1241675-24-0 | |
Record name | 5-Chloro-3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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